G0 N-glycan-Asn

Description

Propriétés

Formule moléculaire |

C54H90N6O38 |

|---|---|

Poids moléculaire |

1431.3 g/mol |

Nom IUPAC |

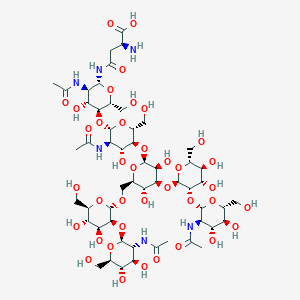

(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid |

InChI |

InChI=1S/C54H90N6O38/c1-13(67)56-26-37(79)42(22(10-65)87-47(26)60-25(71)5-17(55)48(84)85)94-51-29(59-16(4)70)38(80)43(23(11-66)92-51)95-52-41(83)44(96-54-46(40(82)33(75)21(9-64)91-54)98-50-28(58-15(3)69)36(78)31(73)19(7-62)89-50)34(76)24(93-52)12-86-53-45(39(81)32(74)20(8-63)90-53)97-49-27(57-14(2)68)35(77)30(72)18(6-61)88-49/h17-24,26-47,49-54,61-66,72-83H,5-12,55H2,1-4H3,(H,56,67)(H,57,68)(H,58,69)(H,59,70)(H,60,71)(H,84,85)/t17-,18+,19+,20+,21+,22+,23+,24+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39-,40-,41-,42+,43+,44-,45-,46-,47+,49-,50-,51-,52-,53-,54+/m0/s1 |

Clé InChI |

UPORYLBXQJDYFC-XOEKKIKJSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)N)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)NC(=O)C)O)O)NC(=O)C)O |

SMILES isomérique |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)C[C@@H](C(=O)O)N)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)C)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)NC(=O)C)O)O)NC(=O)C)O |

SMILES canonique |

CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)N)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)NC(=O)C)O)O)NC(=O)C)O |

Origine du produit |

United States |

Foundational & Exploratory

The Biological Function of G0 N-glycan-Asn: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-linked glycosylation is a critical post-translational modification that profoundly influences the structure, function, and stability of proteins. Among the myriad of N-glycan structures, the G0 N-glycan, characterized by the absence of terminal galactose residues, plays a significant and complex biological role. This technical guide provides a comprehensive overview of the biological function of G0 N-glycan-Asn, with a particular focus on its impact on glycoprotein folding, quality control, and the effector functions of immunoglobulins. This document details the biosynthesis of G0 N-glycans, their influence on protein stability, and their implications in health and disease, particularly in the context of therapeutic antibody development. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the fields of glycobiology, immunology, and pharmaceutical development.

Introduction to this compound

N-linked glycans are oligosaccharides attached to the amide nitrogen of asparagine (Asn) residues within the consensus sequence Asn-X-Ser/Thr (where X is any amino acid except proline) of a polypeptide chain.[1] The biosynthesis of these glycans is a complex process that begins in the endoplasmic reticulum (ER) and continues in the Golgi apparatus.[1][2] The initial precursor oligosaccharide is transferred en bloc to the nascent polypeptide and subsequently trimmed and modified by a series of glycosidases and glycosyltransferases.[2]

The G0 N-glycan is a core biantennary complex-type N-glycan structure that lacks terminal galactose (Gal) residues.[3] Its fundamental structure consists of a trimannosyl core with two N-acetylglucosamine (GlcNAc) antennae. The presence or absence of a core fucose linked α1,6 to the proximal GlcNAc residue gives rise to G0F and G0 glycoforms, respectively.

Biosynthesis and Processing of G0 N-glycans

The generation of G0 N-glycans is an integral part of the N-linked glycosylation pathway. After the initial transfer of the Glc3Man9GlcNAc2 precursor to the protein in the ER, the glycan undergoes extensive processing.

Role in Protein Folding and Quality Control

N-glycans, including the precursors to G0, play a crucial role in the quality control of protein folding within the ER. The monoglucosylated glycan serves as a recognition signal for the lectin chaperones calnexin (CNX) and calreticulin (CRT), which assist in proper protein folding and prevent the aggregation of misfolded proteins.

Glycoproteins that fail to fold correctly are targeted for ER-associated degradation (ERAD). This process involves the trimming of mannose residues, which acts as a signal for degradation by the proteasome.

The presence of the N-glycan itself, regardless of its specific terminal sugars, contributes to the overall stability and solubility of many proteins. It can shield hydrophobic patches on the protein surface, thereby preventing aggregation and protecting against proteolysis.

Impact on Immunoglobulin G (IgG) Effector Functions

The most extensively studied role of the G0 N-glycan is in the context of Immunoglobulin G (IgG) antibodies. The conserved N-glycan at Asn297 in the Fc region is essential for the effector functions of IgG. The composition of this glycan, particularly the presence or absence of galactose, fucose, and sialic acid, fine-tunes these functions.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)

ADCC is a critical mechanism of action for many therapeutic antibodies, where immune cells, such as Natural Killer (NK) cells, are recruited to kill target cells. This process is mediated by the binding of the IgG Fc region to Fcγ receptors (FcγRs) on the surface of immune cells. The absence of core fucose on the G0 glycan (G0F) dramatically enhances the binding affinity to FcγRIIIA (CD16a), leading to a significant increase in ADCC activity. While the G0 glycoform itself (with fucose) has a lower affinity for FcγRIIIA compared to galactosylated forms, the afucosylated version shows the most potent ADCC response.

Complement-Dependent Cytotoxicity (CDC)

CDC is another important effector function where the binding of C1q to the IgG Fc region initiates the classical complement cascade, leading to the formation of the membrane attack complex and lysis of the target cell. The presence of terminal galactose residues (G1 and G2 glycoforms) is crucial for efficient C1q binding and subsequent CDC activation. Consequently, the G0 glycoform exhibits reduced CDC activity compared to its galactosylated counterparts.

Quantitative Data on G0 N-glycan Function

The following tables summarize quantitative data on the impact of G0 and related glycoforms on IgG Fc receptor binding and effector functions.

Table 1: Relative Binding Affinities of IgG1 Fc Glycoforms to Fcγ Receptors

| Glycoform | FcγRI (CD64) | FcγRIIa-H131 | FcγRIIa-R131 | FcγRIIb/c (CD32b/c) | FcγRIIIa-V158 (CD16a) | FcγRIIIa-F158 (CD16a) |

| G0F | Baseline | Baseline | Baseline | Baseline | Baseline | Baseline |

| G0 | 1.1x | 1.0x | 1.0x | 0.6x | 3.9x | 3.9x |

| G2F | 1.2x | 1.7x | 1.7x | 1.7x | 1.7x | 1.7x |

| G2 | 1.4x | 1.8x | 1.8x | 1.1x | 6.6x | 6.6x |

Data compiled from multiple sources and represent approximate fold changes in affinity relative to the G0F glycoform. Actual values can vary depending on the specific antibody and experimental conditions.

Table 2: Impact of Glycoforms on Antibody Effector Functions

| Glycoform | ADCC Activity | CDC Activity |

| G0F | Low | Low |

| G0 | High | Low |

| G1F | Moderate | Moderate |

| G2F | Moderate | High |

This table provides a qualitative summary of the general impact of different glycoforms on effector functions.

G0 N-glycans in Disease

Alterations in the glycosylation profile of IgG, particularly an increase in the proportion of G0 glycans, have been associated with several inflammatory and autoimmune diseases, most notably rheumatoid arthritis (RA). In RA patients, the severity of the disease often correlates with the level of agalactosylated IgG. The exposed GlcNAc residues on G0 glycans may be recognized by mannose-binding lectin (MBL), potentially contributing to inflammation through complement activation.

Experimental Protocols

N-glycan Analysis by Mass Spectrometry

This protocol outlines the general steps for the release, labeling, and analysis of N-glycans from a glycoprotein sample.

Methodology:

-

Denaturation: The glycoprotein sample is denatured using a detergent (e.g., SDS) and a reducing agent (e.g., DTT) to unfold the protein and make the glycosylation sites accessible.

-

N-glycan Release: The N-glycans are enzymatically released from the protein using Peptide-N-Glycosidase F (PNGase F), which cleaves the bond between the asparagine residue and the innermost GlcNAc.

-

Fluorescent Labeling: The released glycans are labeled with a fluorescent tag, such as 2-aminobenzamide (2-AB), to enable sensitive detection by fluorescence and mass spectrometry.

-

Purification: The labeled glycans are purified from excess labeling reagent and other contaminants using a cleanup method like Hydrophilic Interaction Liquid Chromatography Solid-Phase Extraction (HILIC-SPE).

-

LC-MS/MS Analysis: The purified glycans are separated by liquid chromatography (typically HILIC) and analyzed by mass spectrometry (MS) and tandem mass spectrometry (MS/MS) to determine their mass and fragmentation patterns, allowing for structural elucidation.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This protocol describes a common method for measuring ADCC activity using a fluorescence-based cytotoxicity assay.

Methodology:

-

Cell Preparation: Target cells expressing the antigen of interest are labeled with a fluorescent dye (e.g., Calcein AM). Effector cells (e.g., NK cells or PBMCs) are prepared at various effector-to-target (E:T) ratios.

-

Assay Setup: Labeled target cells are plated in a multi-well plate. The therapeutic antibody is added at various concentrations.

-

Co-culture: Effector cells are added to the wells containing the target cells and antibody, and the plate is incubated.

-

Measurement: Cell lysis is quantified by measuring the release of the fluorescent dye from the target cells into the supernatant or by counting the remaining viable fluorescent target cells using a plate reader or flow cytometer.

-

Data Analysis: The percentage of specific cytotoxicity is calculated by comparing the fluorescence in the presence of the antibody and effector cells to control wells (e.g., target cells alone, target cells with effector cells but no antibody).

Complement-Dependent Cytotoxicity (CDC) Assay

This protocol outlines a typical procedure for assessing CDC.

Methodology:

-

Cell Preparation: Target cells are harvested and plated in a multi-well plate.

-

Antibody and Complement Addition: The antibody of interest is added to the cells at various concentrations, followed by the addition of a source of complement (e.g., baby rabbit serum or normal human serum).

-

Incubation: The plate is incubated to allow for complement activation and cell lysis.

-

Viability Assessment: Cell viability is determined using a colorimetric or fluorescence-based assay (e.g., Calcein AM release, or a lactate dehydrogenase (LDH) release assay).

-

Data Analysis: The percentage of CDC is calculated by comparing the cell viability in the test wells to that of control wells.

Conclusion

The this compound modification is a critical determinant of glycoprotein function with far-reaching biological consequences. Its role extends from fundamental cellular processes like protein folding and quality control to the modulation of complex immune responses. In the context of therapeutic antibodies, the G0 glycoform represents a key quality attribute that can be engineered to either enhance (in its afucosylated form) or reduce specific effector functions, thereby tailoring the therapeutic efficacy and safety profile of the biologic. A thorough understanding and precise characterization of G0 N-glycans are therefore indispensable for the successful development of next-generation protein therapeutics. This guide provides a foundational resource for researchers and professionals dedicated to advancing the fields of glycobiology and drug development.

References

- 1. General Strategies for Glycan Microarray Data Processing and Analysis | Springer Nature Experiments [experiments.springernature.com]

- 2. Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay | iQ Biosciences [iqbiosciences.com]

- 3. Multivariate quantitative analysis of glycan impact on IgG1 effector functions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of G0 N-glycan-Asn in Protein Folding and Stability

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical role that the G0 N-glycan, attached to asparagine (Asn) residues, plays in the folding and stability of proteins. G0 glycans, characterized by the absence of terminal galactose residues, represent a key post-translational modification influencing protein structure, function, and therapeutic potential.

The Intrinsic Role of G0 N-glycans in Protein Folding and Stability

N-linked glycosylation is a fundamental process for many proteins traversing the secretory pathway. The attachment of oligosaccharides to nascent polypeptide chains can significantly impact their conformational maturation and stability. The G0 glycan, a core-fucosylated biantennary complex-type glycan lacking galactose, is a prevalent glycoform on many therapeutic proteins, such as monoclonal antibodies.

The presence of the N-glycan core, including the foundational sugars of the G0 structure, has been shown to have intrinsic effects on protein folding energetics. Even the core trisaccharide (Manβ1,4-GlcNAcβ1,4-GlcNAc) can significantly accelerate folding rates and enhance the thermodynamic stability of the native state.[1][2] This stabilization is often attributed to the glycan's ability to shield hydrophobic patches on the protein surface, reduce aggregation, and promote the formation of native secondary and tertiary structures.[1]

Studies on various glycoproteins have demonstrated that the removal of N-glycans can lead to decreased stability and a higher propensity for aggregation. For instance, the deglycosylation of IgG1-Fc results in reduced thermodynamic stability.[3] Conversely, even minimal glycosylation, such as the core trisaccharide, confers a significant degree of functional activity and stability compared to the non-glycosylated form.[3]

Quantitative Impact of N-glycans on Protein Stability

The following table summarizes quantitative data from studies on the impact of N-glycans on protein folding and stability. While specific data for the G0 glycan (Man3GlcNAc2F) is limited, data for the core trisaccharide and other high-mannose structures provide valuable insights into the stabilizing effects of these core glycan components.

| Protein | Glycoform | Folding Rate (s⁻¹) | Unfolding Rate (s⁻¹) | ΔG_f,0 (kcal/mol) | Tm (°C) | Experimental Method | Reference |

| hCD2ad | Non-glycosylated | 0.01 | 0.02 | -0.5 | Not Reported | Kinetic Analysis | |

| hCD2ad | GlcNAc | 0.04 | 0.002 | 2.1 | Not Reported | Kinetic Analysis | |

| hCD2ad | ManGlcNAc₂ (Core Triose) | 0.04 | 0.0004 | 3.1 | Not Reported | Kinetic Analysis | |

| Ribonuclease B | Glycosylated (mixture of high-mannose) | Not Reported | Not Reported | ~1.2 (approx. 5 kJ/mol) higher than RNase A | Not Reported | Circular Dichroism | |

| IgG1-Fc | Deglycosylated | Not Reported | Not Reported | Not Reported | 64.5 | Differential Scanning Calorimetry | |

| IgG1-Fc | Trisaccharide (minimal glycoform) | Not Reported | Not Reported | Not Reported | 68.2 | Differential Scanning Calorimetry |

Signaling Pathways and Experimental Workflows

The processing of N-glycans and the quality control of glycoprotein folding are intricate cellular processes. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

This diagram illustrates the sequential processing of N-glycans from the initial precursor in the endoplasmic reticulum to the formation of G0 glycans in the Golgi apparatus.

This diagram outlines the endoplasmic reticulum's quality control mechanism for newly synthesized glycoproteins, highlighting the role of the calnexin/calreticulin cycle in ensuring proper folding.

Detailed Experimental Protocols

4.1. Site-Specific N-Glycan Analysis by Mass Spectrometry

This protocol provides a method for the site-specific analysis of N-glycans to determine the proportion of high-mannose (including G0) versus complex glycans at each glycosylation site.

Materials:

-

Purified glycoprotein (at least 30 µg)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Endoglycosidase H (Endo H)

-

Peptide-N-Glycosidase F (PNGase F)

-

Formic acid

-

Acetonitrile (ACN)

-

C18 solid-phase extraction (SPE) cartridges

-

LC-MS/MS system (e.g., Q-Exactive Orbitrap)

Procedure:

-

Reduction and Alkylation:

-

Dissolve 30 µg of the glycoprotein in 50 µL of 100 mM ammonium bicarbonate.

-

Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.

-

Cool to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark at room temperature for 45 minutes.

-

-

Proteolytic Digestion:

-

Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

-

-

Endoglycosidase Digestion:

-

Divide the peptide mixture into three equal aliquots.

-

Aliquot 1 (Control): No enzyme treatment.

-

Aliquot 2 (Endo H): Add Endo H and incubate at 37°C for 3 hours. This will cleave high-mannose and hybrid N-glycans.

-

Aliquot 3 (PNGase F): Add PNGase F and incubate at 37°C for 3 hours. This will cleave all N-glycans.

-

-

Sample Cleanup:

-

Acidify the samples with formic acid to a final concentration of 0.1%.

-

Desalt the samples using C18 SPE cartridges according to the manufacturer's instructions.

-

Dry the samples in a vacuum centrifuge.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried peptides in 0.1% formic acid.

-

Analyze the samples by LC-MS/MS. Use a suitable gradient of ACN in 0.1% formic acid to separate the peptides.

-

Acquire data in a data-dependent acquisition (DDA) mode, selecting the most abundant precursor ions for fragmentation.

-

-

Data Analysis:

-

Search the raw data against the protein sequence database using a software package such as MaxQuant or Byonic.

-

For Aliquot 1, identify glycopeptides with intact glycans.

-

For Aliquot 2, identify peptides where high-mannose/hybrid glycans were cleaved by Endo H (leaving a single GlcNAc attached to Asn).

-

For Aliquot 3, identify peptides where all N-glycans were cleaved by PNGase F (converting Asn to Asp, resulting in a +1 Da mass shift).

-

Quantify the relative abundance of each form at each glycosylation site by comparing the peak areas of the corresponding peptides.

-

4.2. Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)

This protocol describes the use of DSC to determine the thermal stability of a glycoprotein by measuring its melting temperature (Tm).

Materials:

-

Purified glycoprotein (concentration of 0.5-1.0 mg/mL)

-

Dialysis buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Differential Scanning Calorimeter

Procedure:

-

Sample Preparation:

-

Dialyze the glycoprotein sample extensively against the desired buffer to ensure buffer matching between the sample and reference cells.

-

Determine the protein concentration accurately using a suitable method (e.g., UV absorbance at 280 nm).

-

-

DSC Measurement:

-

Load the protein sample into the sample cell and the dialysis buffer into the reference cell of the calorimeter.

-

Set the scanning parameters: typically, a temperature range from 20°C to 100°C with a scan rate of 1°C/minute.

-

Perform a baseline scan with buffer in both cells.

-

Perform the sample scan.

-

-

Data Analysis:

-

Subtract the buffer-buffer baseline from the sample scan to obtain the excess heat capacity curve.

-

Fit the data to a suitable model (e.g., a two-state unfolding model) using the instrument's software to determine the melting temperature (Tm), which is the peak of the endothermic transition.

-

The area under the peak corresponds to the calorimetric enthalpy of unfolding (ΔHcal).

-

4.3. Conformational Analysis by Circular Dichroism (CD) Spectroscopy

This protocol outlines the use of CD spectroscopy to monitor changes in the secondary and tertiary structure of a glycoprotein upon thermal denaturation.

Materials:

-

Purified glycoprotein (concentration of 0.1-0.2 mg/mL for far-UV CD, 0.5-1.0 mg/mL for near-UV CD)

-

Buffer with low absorbance in the UV region (e.g., 10 mM sodium phosphate)

-

CD Spectropolarimeter with a temperature control unit

-

Quartz cuvette (1 mm path length for far-UV, 10 mm for near-UV)

Procedure:

-

Sample Preparation:

-

Prepare the glycoprotein sample in the appropriate buffer. The buffer should not contain components that have high absorbance in the far-UV region.

-

-

CD Measurement:

-

Far-UV CD (Secondary Structure):

-

Record a CD spectrum from 260 nm to 190 nm at a starting temperature (e.g., 20°C).

-

Monitor the CD signal at a single wavelength (e.g., 222 nm for α-helical proteins) while increasing the temperature at a controlled rate (e.g., 1°C/minute).

-

-

Near-UV CD (Tertiary Structure):

-

Record a CD spectrum from 350 nm to 250 nm at the starting temperature.

-

Monitor the CD signal at a wavelength corresponding to a prominent feature in the near-UV spectrum during the thermal ramp.

-

-

-

Data Analysis:

-

Plot the CD signal as a function of temperature.

-

The resulting curve represents the thermal unfolding transition.

-

The midpoint of this transition corresponds to the melting temperature (Tm).

-

The data can be fitted to a two-state model to obtain thermodynamic parameters such as the van't Hoff enthalpy of unfolding (ΔHvH).

-

Conclusion

The G0 N-glycan, and indeed the core N-glycan structure in general, plays a important role in dictating the folding efficiency and thermodynamic stability of glycoproteins. The intrinsic properties of these glycans contribute significantly to the proper conformational maturation of proteins within the secretory pathway. A thorough understanding and characterization of the glycosylation profile, particularly the abundance of G0 and other glycoforms, is therefore critical for the development of stable and efficacious protein therapeutics. The experimental protocols outlined in this guide provide a robust framework for the detailed analysis of N-glycan structure and its impact on protein stability.

References

- 1. The core trisaccharide of an N-linked glycoprotein intrinsically accelerates folding and enhances stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. The influence of glycosylation on the thermal stability and effector function expression of human IgG1-Fc: properties of a series of truncated glycoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Structure and Composition of G0 N-glycan-Asn: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the G0 N-glycan-Asn structure, its monosaccharide composition, and the experimental methodologies used for its characterization. Additionally, it delves into the functional implications of this glycoform, particularly within the context of therapeutic antibody development.

This compound: Structure and Monosaccharide Composition

N-linked glycosylation is a critical post-translational modification that influences the structure, function, and stability of many eukaryotic proteins. N-glycans are attached to the nitrogen atom of an asparagine (Asn) residue within the consensus sequence Asn-X-Ser/Thr, where X can be any amino acid except proline.[1][2] All N-glycans share a common pentasaccharide core structure consisting of two N-acetylglucosamine (GlcNAc) and three mannose (Man) residues.[1]

The G0 N-glycan is a biantennary complex-type N-glycan. The "G0" designation signifies that there are no terminal galactose (Gal) residues on its two antennae. The G0 N-glycan is attached to the asparagine residue of a protein.

The fundamental structure of this compound is composed of three mannose and four N-acetylglucosamine residues linked to an asparagine amino acid.

Structural Diagram

The structure of the G0 N-glycan attached to an asparagine residue is depicted below.

Monosaccharide Composition

The theoretical monosaccharide composition of a single G0 N-glycan is detailed in the table below. This composition is the basis for more complex N-glycan structures.

| Monosaccharide | Abbreviation | Quantity | Molar Mass ( g/mol ) |

| N-acetylglucosamine | GlcNAc | 4 | 221.21 |

| Mannose | Man | 3 | 180.16 |

Table 1: Theoretical Monosaccharide Composition of G0 N-glycan.

In practice, G0 glycans are often found as part of a heterogeneous mixture on glycoproteins. For instance, in therapeutic monoclonal antibodies (mAbs), the G0 glycan is frequently fucosylated at the core GlcNAc (termed G0F). The relative abundance of these glycoforms is a critical quality attribute (CQA) that can impact the efficacy and safety of the biotherapeutic.

| Glycoform | Adalimumab (2-AB Labeled) | Adalimumab (RFMS Labeled) |

| G0F | 4.7% | 2.8% |

| G1F | 29.5% | 29.9% |

| G2F | 20.9% | 21.4% |

| Man5 | 8.3% | Not Reported |

| G0F-N | 4.6% | Not Reported |

Table 2: Representative Relative Abundance of G0F and Other Major N-glycans in Adalimumab. This table presents example data from the analysis of the therapeutic antibody Adalimumab, highlighting the proportion of the G0F glycoform in relation to other common N-glycans. The different labeling methods (2-AB and RFMS) can result in slight variations in the quantified relative abundances.

Experimental Protocols for this compound Analysis

The characterization of N-glycans is a multi-step process that typically involves the release of glycans from the protein, labeling for detection, and subsequent analysis by chromatographic and/or mass spectrometric techniques.

N-glycan Release using PNGase F

Peptide-N-Glycosidase F (PNGase F) is an amidase that cleaves the bond between the innermost GlcNAc and the asparagine residue of high mannose, hybrid, and complex N-glycans. This enzymatic release is a crucial first step in most N-glycan analysis workflows.

This protocol is suitable for most glycoproteins and ensures efficient access of PNGase F to the glycosylation sites.

-

Denaturation:

-

Combine 1-20 µg of the glycoprotein with 1 µL of 10X Glycoprotein Denaturing Buffer (e.g., 5% SDS, 400 mM DTT).

-

Add sterile water to a final volume of 10 µL.

-

Heat the mixture at 100°C for 10 minutes to denature the protein.

-

Briefly centrifuge and place on ice.

-

-

Enzymatic Digestion:

-

To the denatured glycoprotein, add:

-

2 µL of 10X GlycoBuffer 2 (e.g., 500 mM sodium phosphate, pH 7.5).

-

2 µL of 10% NP-40. The inclusion of a non-ionic detergent like NP-40 is critical to counteract the inhibitory effect of SDS on PNGase F.

-

Sterile water to a final volume of 19 µL.

-

-

Add 1 µL of PNGase F (e.g., 500,000 units/mL).

-

Incubate at 37°C for 1 hour. Longer incubation times (e.g., 4-24 hours) may be necessary for complete deglycosylation of some glycoproteins.

-

This protocol is used when maintaining the native protein structure is desired.

-

Reaction Setup:

-

Combine 1-20 µg of the glycoprotein with 2 µL of 10X GlycoBuffer 2.

-

Add sterile water to a final volume of 18 µL.

-

-

Enzymatic Digestion:

-

Add 2 µL of PNGase F.

-

Incubate at 37°C for 4-24 hours. Under non-denaturing conditions, longer incubation times and/or a higher concentration of PNGase F may be required for complete glycan release.

-

Fluorescent Labeling with 2-Aminobenzamide (2-AB)

Released N-glycans lack a chromophore, necessitating derivatization with a fluorescent tag for sensitive detection. 2-Aminobenzamide (2-AB) is a commonly used label that attaches to the reducing terminus of the glycan via reductive amination.

-

Preparation of Labeling Reagent:

-

Dissolve 2-AB in a solution of dimethyl sulfoxide (DMSO) and glacial acetic acid. A typical preparation involves mixing 150 µL of acetic acid with 300 µL of DMSO, and then adding 100 µL of this mixture to 5 mg of 2-AB.

-

Add this 2-AB solution to a reducing agent, such as sodium cyanoborohydride (e.g., 6 mg). The labeling reagent should be prepared fresh.

-

-

Labeling Reaction:

-

Dry the released N-glycan sample (typically 100 pmol to 50 nmol) in a reaction vial.

-

Add 5-10 µL of the freshly prepared 2-AB labeling reagent to the dried glycans.

-

Seal the vial and incubate at 65°C for 3 hours.

-

-

Cleanup of Labeled Glycans:

-

Excess 2-AB and other reagents must be removed prior to analysis. This is often achieved using a solid-phase extraction (SPE) cleanup, such as with a GlycoClean S Cartridge or a HILIC-based SPE plate.

-

The labeled glycans are typically eluted in water and are then ready for analysis.

-

HILIC-HPLC Analysis of Labeled N-Glycans

Hydrophilic Interaction Liquid Chromatography (HILIC) is the standard method for separating labeled N-glycans. Separation is based on the hydrophilicity of the glycans, which allows for separation based on size, charge, and isomeric structure.

-

Column: A HILIC column with an amide-based stationary phase is commonly used (e.g., Agilent AdvanceBio Glycan Mapping column).

-

Mobile Phases:

-

Mobile Phase A: A volatile buffer such as 50-100 mM ammonium formate, pH 4.4.

-

Mobile Phase B: Acetonitrile.

-

-

Gradient: A typical gradient involves starting at a high percentage of organic solvent (e.g., 80% acetonitrile) and decreasing the organic content over time to elute the glycans. A representative gradient might be a linear decrease from 80% to 60% acetonitrile over 30-60 minutes.

-

Detection:

-

Fluorescence (FLD): Excitation at ~330 nm and emission at ~420 nm for 2-AB labeled glycans.

-

Mass Spectrometry (MS): Coupled to the HPLC for mass determination and structural elucidation of the eluting glycans.

-

Functional Significance: G0 Glycans in Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)

The glycosylation profile of the Fc region of therapeutic antibodies is a critical determinant of their effector functions, including Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC). ADCC is a key mechanism by which antibodies eliminate target cells, such as tumor cells or virus-infected cells.

The process is initiated when the Fab region of an antibody binds to a specific antigen on the surface of a target cell. The Fc portion of the antibody is then recognized by Fcγ receptors (such as FcγRIIIa or CD16a) on the surface of immune effector cells, most notably Natural Killer (NK) cells. This engagement triggers the NK cell to release cytotoxic granules, leading to the lysis of the target cell.

The structure of the N-glycan at the Asn-297 position of the antibody's Fc region significantly modulates the binding affinity to FcγRIIIa. The absence of terminal galactose residues, as in the G0 glycoform, can influence this interaction. While fucosylation is known to have a more dominant effect (afucosylated antibodies exhibit enhanced ADCC), the galactosylation status also plays a role. Some studies suggest that the presence of terminal galactose (G1 and G2 glycoforms) can increase the affinity for FcγRIIIa and thereby enhance ADCC activity. Conversely, the G0 glycoform, lacking this galactose, may have a lower affinity for FcγRIIIa, potentially leading to reduced ADCC.

This guide has provided a comprehensive overview of the this compound, from its fundamental structure and composition to the detailed experimental protocols for its analysis and its functional role in a key immunological pathway. A thorough understanding of these aspects is essential for the development and characterization of glycoprotein-based therapeutics.

References

A Technical Guide to the Biosynthesis of G0 N-Glycan Structures

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biosynthesis pathway of G0 N-glycan structures. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and glycobiology. This document details the enzymatic steps from the endoplasmic reticulum to the Golgi apparatus, presents quantitative data in structured tables, provides detailed experimental protocols for key analytical techniques, and includes visualizations of the pathways and workflows using the DOT language for Graphviz.

Introduction to N-Glycosylation and G0 N-Glycan Structures

N-linked glycosylation is a critical post-translational modification where an oligosaccharide, or glycan, is attached to an asparagine (Asn) residue of a protein.[1] This process is crucial for the proper folding, stability, trafficking, and function of many eukaryotic proteins.[1][2] The biosynthesis of N-glycans is a complex, non-template-driven process that occurs in the endoplasmic reticulum (ER) and the Golgi apparatus, involving a series of enzymatic reactions.[3][4]

The structure of N-glycans can be broadly categorized into three main types: high-mannose, hybrid, and complex. G0, G1, and G2 are all types of complex N-glycans, which are distinguished by the number of galactose residues on their antennae. The "G" refers to galactose, and the number indicates how many antennae are capped with a galactose. Therefore, a G0 glycan has no terminal galactose residues. A common modification to the core of complex N-glycans is the addition of a fucose sugar, leading to structures like G0F.

This guide focuses specifically on the biosynthetic pathway that leads to the formation of G0 and G0F N-glycan structures, which are of significant interest in the biopharmaceutical industry, particularly in the context of monoclonal antibody production, as the glycosylation pattern can significantly impact their efficacy and immunogenicity.

The N-Glycan Biosynthesis Pathway: From ER to Golgi

The biosynthesis of N-glycans can be divided into three major stages: the synthesis of a dolichol-linked precursor oligosaccharide, the en bloc transfer of this precursor to a nascent polypeptide, and the subsequent processing of the glycan in the ER and Golgi apparatus.

Synthesis of the Dolichol-Linked Oligosaccharide Precursor

The process begins on the cytoplasmic face of the ER membrane with the assembly of a lipid-linked oligosaccharide (LLO) precursor. This involves the sequential addition of sugar moieties to a dolichol phosphate anchor, a long-chain polyisoprenoid lipid. The initial steps are catalyzed by a series of glycosyltransferases, ultimately forming a Glc3Man9GlcNAc2-PP-dolichol precursor.

Caption: Assembly of the dolichol-linked oligosaccharide precursor in the ER.

En Bloc Transfer to Nascent Polypeptides

Once the Glc3Man9GlcNAc2-PP-dolichol precursor is fully assembled, it is transferred "en bloc" to a specific asparagine residue within the consensus sequence Asn-X-Ser/Thr (where X can be any amino acid except proline) of a newly synthesized polypeptide chain that is being translocated into the ER lumen. This crucial step is catalyzed by the oligosaccharyltransferase (OST) complex, a multi-subunit enzyme embedded in the ER membrane.

Glycan Processing in the Endoplasmic Reticulum

Following its transfer to the protein, the N-glycan undergoes a series of trimming reactions in the ER. These modifications are essential for proper protein folding and quality control. The processing begins with the sequential removal of the three terminal glucose residues by α-glucosidase I and II. Subsequently, one mannose residue is removed by ER α-mannosidase I.

Caption: N-glycan processing in the Endoplasmic Reticulum.

Glycan Processing in the Golgi Apparatus: The Path to G0

The glycoprotein then moves from the ER to the Golgi apparatus, where the final and most diverse modifications occur. The journey through the cis-, medial-, and trans-Golgi cisternae involves a series of trimming and addition reactions that ultimately determine the final N-glycan structure.

The formation of a G0 N-glycan specifically involves the following steps in the Golgi:

-

Further Mannose Trimming: In the cis-Golgi, Golgi α-mannosidase I removes additional mannose residues to generate a Man5GlcNAc2 structure.

-

Addition of the First GlcNAc: N-acetylglucosaminyltransferase I (MGAT1) adds a GlcNAc residue to the terminal mannose of the α-1,3 mannose branch in the medial-Golgi.

-

Removal of Two More Mannose Residues: Golgi α-mannosidase II then removes two more mannose residues.

-

Addition of the Second GlcNAc: N-acetylglucosaminyltransferase II (MGAT2) adds a second GlcNAc residue to the terminal mannose of the α-1,6 mannose branch, creating a biantennary structure.

-

Core Fucosylation (for G0F): For the formation of a G0F structure, fucosyltransferase 8 (FUT8) adds a fucose residue to the core GlcNAc that is directly attached to the asparagine. This typically occurs in the medial-Golgi.

-

Absence of Galactosylation: The defining step for a G0 glycan is the lack of galactose addition. The enzyme responsible for adding galactose is β-1,4-galactosyltransferase (B4GALT). The absence of galactose can be due to several factors, including low expression or activity of B4GALT, or limited availability of the UDP-galactose donor substrate.

Caption: N-glycan processing in the Golgi leading to G0 and G0F structures.

Quantitative Aspects of G0 N-Glycan Biosynthesis

The final distribution of N-glycan structures on a glycoprotein is a result of the complex interplay between the activities of various glycosyltransferases and glycosidases, the availability of their respective substrates, and the transit time of the glycoprotein through the Golgi.

Table 1: Key Enzymes in the G0 N-Glycan Biosynthesis Pathway

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Location |

| α-Glucosidase I | Glc3Man9GlcNAc2-Asn | Glc2Man9GlcNAc2-Asn | ER | |

| α-Glucosidase II | Glc2Man9GlcNAc2-Asn, Glc1Man9GlcNAc2-Asn | Glc1Man9GlcNAc2-Asn, Man9GlcNAc2-Asn | ER | |

| ER α-Mannosidase I | Man9GlcNAc2-Asn | Man8GlcNAc2-Asn | ER | |

| Golgi α-Mannosidase I | Man8GlcNAc2-Asn | Man5GlcNAc2-Asn | cis-Golgi | |

| N-acetylglucosaminyltransferase I | MGAT1 | Man5GlcNAc2-Asn | GlcNAcMan5GlcNAc2-Asn | medial-Golgi |

| Golgi α-Mannosidase II | GlcNAcMan5GlcNAc2-Asn | GlcNAcMan3GlcNAc2-Asn | medial-Golgi | |

| N-acetylglucosaminyltransferase II | MGAT2 | GlcNAcMan3GlcNAc2-Asn | GlcNAc2Man3GlcNAc2-Asn (biantennary) | medial-Golgi |

| Fucosyltransferase 8 | FUT8 | GlcNAc2Man3GlcNAc2-Asn | Fuc-GlcNAc2Man3GlcNAc2-Asn (G0F) | medial-Golgi |

| β-1,4-Galactosyltransferase | B4GALT | GlcNAc2Man3GlcNAc2-Asn (G0) | Gal-GlcNAc2Man3GlcNAc2-Asn (G1) | trans-Golgi |

Table 2: Representative N-Glycan Distribution in Human Serum IgG

| Glycan Structure | Abbreviation | Typical Abundance (%) |

| Afucosyl, agalactosyl biantennary | G0 | ~10-20 |

| Fucosyl, agalactosyl biantennary | G0F | ~40-50 |

| Fucosyl, monogalactosyl biantennary | G1F | ~20-30 |

| Fucosyl, digalactosyl biantennary | G2F | ~5-15 |

Note: These values are approximate and can vary between individuals and under different physiological conditions.

Experimental Protocols for Studying G0 N-Glycan Biosynthesis

A variety of experimental techniques are employed to study the biosynthesis of N-glycans. Below are detailed methodologies for some of the key experiments.

Analysis of N-Glycan Structures

A common workflow for analyzing N-glycan structures involves releasing the glycans from the protein, labeling them with a fluorescent tag, and then separating and identifying them using chromatography and/or mass spectrometry.

Caption: Workflow for N-glycan analysis.

Protocol 1: N-Glycan Release with PNGase F

-

Denaturation: To a microcentrifuge tube, add up to 100 µg of glycoprotein. Add a denaturing buffer (e.g., 50 mM sodium phosphate, pH 7.5, containing 0.1% SDS and 50 mM β-mercaptoethanol) to a final volume of 45 µL. Heat at 95°C for 5 minutes.

-

Detergent Sequestration: Cool the sample to room temperature. Add 5 µL of 10% NP-40 to sequester the SDS, which might inhibit PNGase F activity.

-

Enzymatic Digestion: Add 1-5 µL of PNGase F (Peptide-N-Glycosidase F). Incubate at 37°C for 2-18 hours.

-

Protein Precipitation: Precipitate the deglycosylated protein by adding three volumes of cold ethanol and incubating at -20°C for at least 30 minutes. Centrifuge at 14,000 x g for 10 minutes.

-

Glycan Recovery: Carefully transfer the supernatant containing the released N-glycans to a new tube and dry using a vacuum centrifuge.

Protocol 2: Fluorescent Labeling with 2-Aminobenzamide (2-AB)

-

Labeling Reaction: To the dried N-glycans, add 5 µL of a freshly prepared labeling solution containing 0.35 M 2-aminobenzamide and 1 M sodium cyanoborohydride in a 3:7 (v/v) mixture of acetic acid and DMSO.

-

Incubation: Incubate the mixture at 65°C for 2 hours.

-

Purification of Labeled Glycans: Clean up the labeled glycans to remove excess reagents. This can be done using a variety of methods, including paper chromatography or specialized clean-up cartridges. For cartridge purification, apply the reaction mixture to an equilibrated cartridge, wash with acetonitrile, and elute the labeled glycans with water.

-

Drying: Dry the purified, labeled glycans in a vacuum centrifuge. Resuspend in an appropriate solvent for analysis (e.g., 70% acetonitrile for HILIC-HPLC).

Protocol 3: HILIC-HPLC Analysis

-

Instrumentation: Use a hydrophilic interaction liquid chromatography (HILIC) column on a standard HPLC or UHPLC system equipped with a fluorescence detector.

-

Mobile Phases:

-

Mobile Phase A: 100 mM ammonium formate, pH 4.4

-

Mobile Phase B: Acetonitrile

-

-

Gradient: Run a linear gradient from a high percentage of Mobile Phase B to a lower percentage to elute the glycans based on their hydrophilicity (smaller, less complex glycans elute earlier). A typical gradient might be from 80% B to 50% B over 60 minutes.

-

Detection: Detect the 2-AB labeled glycans using a fluorescence detector with an excitation wavelength of ~330 nm and an emission wavelength of ~420 nm.

-

Quantification: The relative abundance of each glycan structure can be determined by integrating the area of the corresponding peak in the chromatogram.

Protocol 4: Mass Spectrometry Analysis

-

MALDI-TOF MS:

-

Mix the purified (labeled or unlabeled) glycans with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) on a MALDI target plate and allow it to dry.

-

Acquire mass spectra in positive or negative ion mode. The observed mass-to-charge ratio (m/z) can be used to determine the composition of the glycan.

-

-

LC-MS:

-

Couple the HILIC separation (as described above) to an electrospray ionization (ESI) mass spectrometer.

-

This provides both retention time and mass information, which is powerful for identifying and quantifying different glycan isomers.

-

Enzyme Activity Assays

Measuring the activity of specific glycosyltransferases is crucial for understanding the regulation of N-glycan biosynthesis.

Protocol 5: UDP-Glo™ Glycosyltransferase Assay

This is a commercially available bioluminescent assay that measures the amount of UDP produced during a glycosyltransferase reaction.

-

Reaction Setup: In a 96-well plate, set up the glycosyltransferase reaction containing the enzyme, the acceptor substrate (e.g., a G0 glycan for B4GALT), the UDP-sugar donor (e.g., UDP-Galactose), and an appropriate buffer.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 37°C) for a defined period.

-

Detection: Add the UDP Detection Reagent, which contains an enzyme that converts the UDP product to ATP, and a luciferase/luciferin mixture that produces light in the presence of ATP.

-

Measurement: Measure the luminescence using a plate-reading luminometer. The amount of light produced is proportional to the amount of UDP generated and thus to the activity of the glycosyltransferase.

Glycoprotein Enrichment

Protocol 6: Lectin Affinity Chromatography

Lectins are proteins that bind to specific carbohydrate structures and can be used to enrich for glycoproteins with particular glycans.

-

Lectin Selection: Choose a lectin that binds to the glycan structure of interest. For example, Concanavalin A (Con A) binds to high-mannose N-glycans.

-

Column Preparation: Pack a chromatography column with the lectin immobilized on a solid support (e.g., agarose beads). Equilibrate the column with a binding buffer.

-

Sample Loading: Apply the protein mixture containing the glycoproteins to the column. Glycoproteins with the target glycan structure will bind to the lectin.

-

Washing: Wash the column with binding buffer to remove unbound proteins.

-

Elution: Elute the bound glycoproteins by adding a competing sugar to the buffer (e.g., methyl-α-D-mannopyranoside for Con A) or by changing the pH.

-

Analysis: Analyze the enriched glycoproteins by SDS-PAGE, Western blotting, or mass spectrometry.

Regulation of G0 N-Glycan Biosynthesis

The final glycan profile of a protein is not solely determined by the presence or absence of the necessary enzymes. It is also regulated by a complex interplay of factors.

-

Enzyme Competition: Different glycosyltransferases in the same Golgi compartment may compete for the same substrate. For example, MGAT3 (which creates a bisecting GlcNAc) can compete with MGAT2, MGAT4, and MGAT5, thereby influencing the branching of the N-glycan.

-

Substrate Availability: The concentration of nucleotide sugar donors (e.g., UDP-GlcNAc, UDP-Galactose, GDP-Fucose) is a critical regulatory point. The metabolic state of the cell can therefore directly impact the final glycan structures.

-

Protein Conformation: The accessibility of the N-glycan to the processing enzymes can be influenced by the local protein structure.

-

Golgi Transit Time: The amount of time a glycoprotein spends in each Golgi compartment affects the extent to which it is processed by the resident enzymes.

Caption: Factors regulating the final G0 N-glycan profile.

Conclusion

The biosynthesis of G0 N-glycan structures is a highly regulated and complex process that is fundamental to the function of many proteins. A thorough understanding of this pathway, from the initial assembly of the precursor in the ER to the final processing steps in the Golgi, is essential for researchers in glycobiology and for professionals in the biopharmaceutical industry. The ability to control and manipulate the glycosylation profile of therapeutic proteins is a key aspect of modern drug development, and the G0 structure is often a critical quality attribute. The experimental protocols and quantitative data provided in this guide offer a solid foundation for further research and development in this exciting field.

References

The Dawn of Agalactosyl Glycans: A Technical Guide to the Discovery and Initial Characterization of G0 N-Glycans

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and initial characterization of G0 N-glycans, a pivotal moment in our understanding of glycoprotein structure and function. G0 glycans, also known as agalactosyl N-glycans, are N-linked oligosaccharides lacking terminal galactose residues. Their identification, particularly on Immunoglobulin G (IgG), has had profound implications for immunology, disease pathogenesis, and the development of therapeutic antibodies. This document delves into the seminal research that first brought these structures to light, detailing the experimental methodologies of the era and presenting the foundational quantitative data.

The Discovery of Altered Glycosylation in Disease

The story of G0 glycans is intrinsically linked to the study of rheumatoid arthritis (RA), a chronic autoimmune disease. In the mid-1980s, pioneering work by Parekh, Dwek, Rademacher, and colleagues revealed a significant alteration in the glycosylation pattern of serum IgG from patients with RA compared to healthy individuals[1]. This research, conducted collaboratively in Oxford and Tokyo, was the first to demonstrate that a specific change in the carbohydrate portion of a glycoprotein was associated with a major human disease[1].

The key finding was a notable decrease in the galactosylation of the biantennary N-glycans attached to the Fc region of IgG[1]. This resulted in an increased population of IgG molecules with oligosaccharide chains terminating in N-acetylglucosamine (GlcNAc)[1]. These agalactosyl structures were designated "G0".

Subsequent research in 1987 by Axford and colleagues provided a crucial piece of the puzzle by demonstrating that the activity of β-1,4-galactosyltransferase, the enzyme responsible for adding galactose to the N-glycan antennae, was significantly reduced in the B cells of patients with RA[2]. This enzymatic deficiency provided a biochemical basis for the observed increase in G0 glycans in this patient population.

Initial Characterization: Unraveling the G0 Structure

The initial characterization of G0 glycans was a significant analytical challenge, predating the widespread use of mass spectrometry for glycan analysis. The researchers relied on a combination of chemical, chromatographic, and enzymatic techniques to release, separate, and sequence the N-glycans from IgG.

Experimental Protocols

The following sections detail the key experimental protocols used in the seminal studies that first characterized G0 glycans.

To analyze the N-glycans, they first had to be cleaved from the IgG protein backbone. The method of choice at the time was hydrazinolysis.

Protocol:

-

Lyophilize the purified IgG sample to ensure it is completely dry.

-

Add anhydrous hydrazine to the dried glycoprotein in a sealed reaction tube.

-

Heat the reaction mixture at 100°C for 10 hours to cleave the N-glycosidic linkage between the innermost GlcNAc and the asparagine residue.

-

After cooling, remove the excess hydrazine by evaporation under a vacuum.

-

Perform re-N-acetylation of the released glycans. Add a saturated solution of sodium bicarbonate followed by acetic anhydride to the dried residue on ice. This step is crucial to restore the N-acetyl groups on the glucosamine and galactosamine residues that are deacetylated during hydrazinolysis.

-

Desalt the re-N-acetylated glycans using a cation exchange resin, such as Dowex 50W-X2 (H+ form), to remove salts and other small molecules.

-

Lyophilize the purified N-glycan pool for further analysis.

The released pool of N-glycans, containing a mixture of different structures, was then fractionated based on size using gel filtration chromatography. Bio-Gel P-4 was the matrix of choice for high-resolution separation of oligosaccharides.

Protocol:

-

Prepare a long column (e.g., 1.5 cm x 200 cm) packed with Bio-Gel P-4 fine polyacrylamide beads (800–4000 MW fractionation range).

-

Equilibrate the column with a suitable buffer, such as 0.1 M ammonium acetate.

-

Dissolve the lyophilized N-glycan pool in the equilibration buffer and load it onto the column.

-

Elute the oligosaccharides with the equilibration buffer at a constant flow rate.

-

Collect fractions of the eluate.

-

Analyze the fractions for carbohydrate content, often using a phenol-sulfuric acid assay or by monitoring absorbance at a specific wavelength if the glycans were derivatized with a chromophore.

-

Calibrate the column using a dextran hydrolysate to create a standard curve of glucose units (GU) versus elution volume. The elution position of each glycan peak can then be expressed in GU, providing an estimate of its hydrodynamic volume.

The primary structure of the separated oligosaccharides was determined by a process of sequential digestion with highly specific exoglycosidases. Each exoglycosidase cleaves a specific terminal sugar residue with a particular anomeric linkage. By analyzing the shift in the elution profile on Bio-Gel P-4 after each digestion step, the sequence of the monosaccharides could be deduced.

Protocol:

-

Aliquots of a purified oligosaccharide fraction are incubated with a specific exoglycosidase under its optimal buffer and temperature conditions.

-

A typical sequence of digestions for a complex N-glycan would be:

-

Neuraminidase (Sialidase): Removes terminal sialic acid residues.

-

β-Galactosidase: Removes terminal β-linked galactose residues. This is the key step to identify G0 structures, as they will be resistant to this enzyme.

-

N-Acetyl-β-D-hexosaminidase (Hexosaminidase): Removes terminal N-acetylglucosamine residues.

-

α-Mannosidase: Removes terminal α-linked mannose residues.

-

-

After each enzymatic digestion, the resulting oligosaccharide is re-analyzed by Bio-Gel P-4 chromatography.

-

A shift in the elution position to a smaller GU value indicates the successful removal of a sugar residue. By systematically applying a panel of exoglycosidases, the complete sequence and branching pattern of the glycan can be determined.

Quantitative Data from Initial Studies

The initial studies provided quantitative data on the prevalence of different glycan structures on IgG from healthy individuals and patients with rheumatoid arthritis and other diseases.

Table 1: Galactosylation Status of Serum IgG in Health and Disease (Based on Parekh et al., 1985 & 1988)

| Group | Number of Individuals | % G0 (Agalactosylated) | % G1 (Monogalactosylated) | % G2 (Digalactosylated) |

| Healthy Controls | 22 | 18.9 ± 4.5 | 36.8 ± 3.8 | 44.3 ± 5.9 |

| Rheumatoid Arthritis | 19 | 49.8 ± 10.1 | 35.5 ± 6.4 | 14.7 ± 7.2 |

| Osteoarthritis | 5 | 33.6 ± 7.8 | 38.2 ± 4.5 | 28.2 ± 5.1 |

| Juvenile Arthritis | Not specified | Significantly increased | Not specified | Significantly decreased |

| Crohn's Disease | Not specified | Significantly increased | Not specified | Significantly decreased |

| Tuberculosis | Not specified | Significantly increased | Not specified | Significantly decreased |

Data are presented as mean ± standard deviation. The increase in G0 glycans in rheumatoid arthritis was highly significant (p < 0.001) compared to healthy controls.

Table 2: B-cell Galactosyltransferase Activity (Based on Axford et al., 1987)

| Cell Type | Group | Number of Individuals | Galactosyltransferase Activity (pmol/h/10^6 cells) |

| B-cells | Healthy Controls | 11 | 1.25 ± 0.35 |

| B-cells | Rheumatoid Arthritis | 17 | 0.45 ± 0.20 |

| T-cells | Healthy Controls | 9 | 0.30 ± 0.10 |

| T-cells | Rheumatoid Arthritis | 17 | 0.32 ± 0.12 |

| Monocytes | Healthy Controls | 9 | 0.60 ± 0.20 |

| Monocytes | Rheumatoid Arthritis | 17 | 0.95 ± 0.30 |

Data are presented as mean ± standard deviation. The reduction in B-cell galactosyltransferase activity in rheumatoid arthritis was highly significant (p < 0.001) compared to healthy controls.

Functional Implications and Signaling Pathways

The discovery of G0 glycans spurred research into their functional consequences. The absence of terminal galactose residues on the Fc N-glycans exposes the underlying GlcNAc residues, which can alter the interaction of IgG with various components of the immune system. Two key pathways are affected: Fc gamma receptor (FcγR) signaling and the Mannose-Binding Lectin (MBL) pathway of the complement system.

Fc Gamma Receptor (FcγR) Signaling

The interaction of the IgG Fc region with FcγRs on the surface of immune cells is critical for antibody effector functions such as antibody-dependent cell-mediated cytotoxicity (ADCC) and phagocytosis. The glycosylation state of the Fc region, particularly the presence or absence of galactose, can modulate this interaction. While the precise effects can vary depending on the specific FcγR, the general understanding is that the G0 glycoform can alter the conformation of the Fc region, thereby influencing its binding affinity to FcγRs and subsequent downstream signaling.

Caption: FcγRIIA signaling pathway initiated by IgG-G0 immune complexes.

Mannose-Binding Lectin (MBL) Pathway

The exposed GlcNAc residues on G0 glycans can be recognized by mannose-binding lectin (MBL), a key pattern recognition molecule of the innate immune system. This interaction can initiate the lectin pathway of the complement system, leading to the cleavage of C4 and subsequent opsonization and inflammation.

Caption: Mannose-Binding Lectin (MBL) pathway activation by G0 glycans.

Conclusion

The discovery and initial characterization of G0 glycans marked a paradigm shift in our understanding of the biological roles of carbohydrates. What was once considered mere decoration on proteins was revealed to be a critical modulator of immune function and a key player in the pathogenesis of autoimmune diseases. The meticulous experimental work of the 1980s, using techniques that are now considered classical, laid the foundation for the burgeoning field of glycoimmunology. The insights gained from these early studies continue to inform current research in areas ranging from biomarker discovery to the glycoengineering of therapeutic antibodies, underscoring the enduring legacy of the initial characterization of G0 glycans.

References

The Unveiling of Agalactosyl N-Glycans: A Technical Guide to Their Impact on Protein Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

The absence of terminal galactose on N-linked glycans, a post-translational modification known as agalactosylation, profoundly influences the structure and function of glycoproteins. This technical guide provides an in-depth exploration of the impact of agalactosyl N-glycans, with a particular focus on Immunoglobulin G (IgG). It summarizes key quantitative data, details experimental methodologies for glycan analysis, and visualizes the intricate signaling pathways affected by this critical glycan modification. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and manipulate the functional consequences of protein glycosylation.

Introduction

N-linked glycosylation is a pivotal post-translational modification that dictates the folding, stability, and function of a vast array of proteins. The terminal monosaccharide residues of these complex N-glycans play a crucial role in mediating molecular interactions. Among these terminal modifications, the absence of galactose, resulting in agalactosyl N-glycans (G0 glycoforms), has emerged as a critical determinant of protein function, particularly in the context of the immune system.

This guide will delve into the multifaceted effects of agalactosyl N-glycans, primarily focusing on their well-documented impact on IgG effector functions. Increased levels of agalactosyl IgG have been correlated with the pathogenesis of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus[1][2]. Conversely, the targeted engineering of agalactosyl N-glycans is a promising strategy in the development of therapeutic monoclonal antibodies with enhanced effector functions.

Quantitative Impact of Agalactosyl N-Glycans on Protein Function

The functional consequences of agalactosylation are most evident in the modulation of IgG's ability to engage with Fc receptors (FcγRs) and the complement system. This section presents a summary of the quantitative data illustrating these effects.

Impact on Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Phagocytosis (ADCP)

Agalactosylation has a nuanced effect on ADCC, an essential mechanism for clearing targeted cells. The presence or absence of core fucose on the N-glycan significantly influences the impact of terminal galactose[3].

| Glycan Feature | Impact on ADCC Activity | Impact Coefficient (ADCC%/Gal%) | Reference |

| Terminal Galactose on Afucosylated IgG1 | Enhanced ADCC | > 20 | [3] |

| Terminal Galactose on Fucosylated IgG1 | Minimal Influence on ADCC | 0.1 - 0.2 | [3] |

Antibody-dependent cellular phagocytosis (ADCP) is another critical effector function. Studies have shown an inverse correlation between agalactosylated structures (G0) and ADCP activity.

| Glycan Structure | Correlation with ADCP | Correlation Coefficient (r) | p-value | Reference |

| Agalactosylated (Total G0) | Inverse | -0.62 | 0.01 | |

| Digalactosylated (Total G2) | Positive | 0.57 | 0.02 |

Impact on Complement-Dependent Cytotoxicity (CDC)

The classical complement pathway is initiated by the binding of C1q to the Fc region of IgG. Galactosylation of the Fc glycan enhances this interaction and subsequent complement activation.

| Glycan Feature | Effect on C1q Binding | Consequence for CDC | Reference |

| Agalactosylation (G0) | Reduced C1q binding | Decreased CDC activity | |

| Galactosylation (G1 and G2) | Enhanced C1q binding | Increased CDC activity |

Impact on Fc Receptor Binding Affinity

The affinity of IgG for various FcγRs is a key determinant of its effector functions. The absence of galactose can modulate these binding interactions.

| IgG Glycoform | Fc Receptor | Change in Binding Affinity vs. Galactosylated IgG | Reference |

| IgG1-G0 | FcγRIII | ~2-fold increase | |

| IgG1-G0 | Inhibitory FcγRIIB | Slightly reduced | |

| IgG2b-G0 | FcγRIV | Slightly reduced | |

| IgG2b-G0 | Inhibitory FcγRIIB | Slightly reduced |

Experimental Protocols for Agalactosyl N-Glycan Analysis

The accurate characterization of N-glycan structures is fundamental to understanding their functional implications. This section provides detailed methodologies for the key experiments involved in the analysis of agalactosyl N-glycans.

N-Glycan Release from Glycoproteins using PNGase F

Peptide-N-Glycosidase F (PNGase F) is an amidase that cleaves the bond between the innermost GlcNAc and asparagine residue of complex N-linked glycans, releasing the entire glycan chain.

Materials:

-

Glycoprotein sample (1-20 µg)

-

Glycoprotein Denaturing Buffer (10X) (e.g., 5% SDS, 0.4 M DTT)

-

GlycoBuffer 2 (10X) (e.g., 500 mM sodium phosphate, pH 7.5)

-

10% NP-40

-

PNGase F (e.g., NEB #P0704)

-

Nuclease-free water

Denaturing Protocol:

-

In a microcentrifuge tube, combine 1-20 µg of the glycoprotein with 1 µL of 10X Glycoprotein Denaturing Buffer.

-

Add nuclease-free water to a final volume of 10 µL.

-

Denature the glycoprotein by heating the reaction at 100°C for 10 minutes.

-

Briefly chill the tube on ice and centrifuge for 10 seconds.

-

To the denatured glycoprotein, add 2 µL of 10X GlycoBuffer 2, 2 µL of 10% NP-40, and 6 µL of nuclease-free water to make a total reaction volume of 20 µL. The presence of NP-40 is crucial to counteract the inhibitory effect of SDS on PNGase F.

-

Add 1 µL of PNGase F to the reaction mixture and mix gently.

-

Incubate the reaction at 37°C for 1 hour. The released N-glycans are now ready for downstream analysis.

Fluorescent Labeling and HILIC-UPLC Analysis of Released N-Glycans

Released N-glycans are typically labeled with a fluorescent tag to enable sensitive detection during chromatographic separation. Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Ultra-Performance Liquid Chromatography (UPLC) is a powerful technique for separating and quantifying different glycan structures.

Materials:

-

Released N-glycan sample

-

Fluorescent labeling reagent (e.g., 2-aminobenzamide [2-AB])

-

Labeling mixture (e.g., 2-AB and a reducing agent like sodium cyanoborohydride in a DMSO/acetic acid solution)

-

Acetonitrile (ACN)

-

100 mM Ammonium formate, pH 4.4 (Solvent A)

-

Acetonitrile (Solvent B)

-

HILIC UPLC column (e.g., Waters ACQUITY UPLC BEH Glycan column)

Protocol:

-

To the dried, released N-glycan sample, add the fluorescent labeling mixture.

-

Incubate the reaction at 65°C for 2 hours to allow for the covalent attachment of the fluorescent label to the reducing end of the glycans.

-

Clean up the labeled glycans to remove excess label and by-products using a HILIC SPE (Solid Phase Extraction) plate.

-

Resuspend the purified, labeled N-glycans in a solution of acetonitrile and water.

-

Inject the sample into the UPLC system equipped with a HILIC column.

-

Separate the glycans using a linear gradient of Solvent A and Solvent B. A typical gradient might be 70-53% acetonitrile over 25 minutes at a flow rate of 0.56 mL/min.

-

Detect the fluorescently labeled glycans using a fluorescence detector.

-

Quantify the relative abundance of each glycan species, including agalactosyl (G0), monogalactosyl (G1), and digalactosyl (G2) forms, by integrating the peak areas in the resulting chromatogram.

MALDI-TOF Mass Spectrometry of Permethylated N-Glycans

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry (MS) is a sensitive technique for determining the mass of glycans, which allows for the deduction of their composition. Permethylation of glycans prior to MS analysis improves ionization efficiency and provides linkage information upon fragmentation.

Materials:

-

Purified N-glycan sample

-

Dimethyl sulfoxide (DMSO)

-

Sodium hydroxide (NaOH)

-

Methyl iodide (CH₃I)

-

MALDI matrix (e.g., 2,5-dihydroxybenzoic acid, DHB)

Protocol:

-

Dissolve the dried N-glycan sample in DMSO.

-

Add a slurry of powdered NaOH in DMSO to the sample.

-

Add methyl iodide and incubate the reaction to allow for the permethylation of all hydroxyl and N-acetyl groups.

-

Quench the reaction and purify the permethylated glycans using a C18 Sep-Pak column.

-

Co-crystallize the permethylated glycans with a suitable MALDI matrix on a MALDI target plate.

-

Analyze the sample using a MALDI-TOF mass spectrometer to obtain the mass profile of the N-glycans. The mass difference between peaks corresponding to G0, G1, and G2 glycoforms will be equivalent to the mass of a galactose residue.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes influenced by agalactosyl N-glycans is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for N-glycan analysis.

Fcγ Receptor (FcγR) Signaling Pathway

Crosslinking of activating FcγRs by immune complexes containing agalactosyl IgG can initiate a signaling cascade leading to various cellular effector functions.

Caption: Fcγ Receptor signaling initiated by agalactosyl IgG complexes.

Classical and Lectin Complement Activation Pathways

Agalactosylated IgG can influence the classical complement pathway and has been implicated in the activation of the lectin pathway.

Caption: Overview of the Classical and Lectin complement pathways.

Experimental Workflow for N-Glycan Analysis

This diagram outlines the major steps involved in the analysis of N-glycans from a glycoprotein sample.

Caption: Experimental workflow for N-glycan profiling.

Conclusion

The presence or absence of a single terminal galactose residue on an N-glycan can have profound and multifaceted effects on protein function. As demonstrated with IgG, agalactosylation is a critical quality attribute that modulates effector functions with significant implications for both disease pathogenesis and the development of novel biotherapeutics. The methodologies and pathways detailed in this guide provide a foundational understanding for researchers and drug development professionals to investigate, characterize, and ultimately engineer this crucial aspect of protein glycosylation. A thorough comprehension of the impact of agalactosyl N-glycans is indispensable for advancing our knowledge of glycoprotein biology and for the rational design of next-generation protein-based therapies.

References

An In-depth Technical Guide to the Core Structure of N-linked Glycans for Researchers, Scientists, and Drug Development Professionals

Introduction

N-linked glycosylation is a critical post-translational modification where a complex carbohydrate, or glycan, is attached to the amide nitrogen of an asparagine residue within a polypeptide chain. This process is fundamental to the structure and function of a vast array of eukaryotic proteins, influencing protein folding, stability, trafficking, and cell-cell recognition. A thorough understanding of the core structure of N-linked glycans is paramount for researchers in drug development and various scientific fields, as alterations in glycosylation patterns are often associated with disease states and can significantly impact the efficacy and safety of biotherapeutics. This guide provides a detailed examination of the core structure of N-linked glycans, the methodologies for their analysis, and their role in key biological pathways.

All N-linked glycans are built upon a common pentasaccharide core structure, which is invariably composed of two N-acetylglucosamine (GlcNAc) and three mannose (Man) residues, with the chemical formula Man₃GlcNAc₂. This core is covalently attached to the asparagine (Asn) residue of a protein, typically within the consensus sequence Asn-X-Ser/Thr, where X can be any amino acid except proline.[1][2]

The biosynthesis of N-linked glycans begins in the endoplasmic reticulum (ER) with the en bloc transfer of a larger precursor oligosaccharide, Glc₃Man₉GlcNAc₂, from a dolichol phosphate lipid carrier to the nascent polypeptide chain.[3][4] This precursor is subsequently trimmed and modified by a series of glycosidases and glycosyltransferases as the glycoprotein transits through the ER and Golgi apparatus. This processing gives rise to the three main classes of N-linked glycans: high-mannose, complex, and hybrid types, all of which retain the fundamental Man₃GlcNAc₂ core.

The Core Structure and its Variations

The conserved pentasaccharide core of N-linked glycans provides the foundation for the immense diversity of mature glycan structures. The arrangement of this core is crucial for its subsequent modification and biological function.

Based on the modifications to this core, N-linked glycans are classified into three main types:

-

High-Mannose Glycans: These structures consist of the core with additional mannose residues attached to the non-reducing termini. They are considered precursors to complex and hybrid glycans.

-

Complex Glycans: In these glycans, the mannose branches of the core are extended with one or more "antennae" initiated by GlcNAc residues. These antennae can be further elongated with galactose, sialic acid, and fucose.

-

Hybrid Glycans: These are a combination of the other two types, with one arm of the core having high-mannose features and the other arm having complex-type antennae.

Quantitative Distribution of N-linked Glycan Types

The relative abundance of high-mannose, complex, and hybrid N-glycans can vary significantly depending on the cell type, physiological state, and for recombinant proteins, the expression system and manufacturing process. This distribution is a critical quality attribute for therapeutic antibodies, as it can impact their efficacy and clearance.

| Glycoprotein Source | High-Mannose (%) | Complex (%) | Hybrid (%) | Reference |

| Human Plasma IgG | Low | Predominant | Very Low | |

| Therapeutic mAbs (CHO cells) | 1 - >20 | 65 - 99 | Low | |

| Murine Plasma (baseline) | ~15 | ~80 | ~5 |

Table 1: Representative Distribution of N-linked Glycan Types in Biological Samples.

The Mannose-6-Phosphate Signaling Pathway

A key signaling pathway involving N-linked glycans is the targeting of lysosomal enzymes via the mannose-6-phosphate (M6P) receptor. In the cis-Golgi, specific high-mannose N-glycans on lysosomal hydrolases are phosphorylated at the C6 position of mannose residues. This M6P tag is then recognized by M6P receptors in the trans-Golgi network, leading to the packaging of these enzymes into vesicles destined for the lysosome. This pathway is crucial for proper lysosomal function, and its disruption can lead to lysosomal storage diseases.

Experimental Protocols for N-linked Glycan Analysis

The structural analysis of N-linked glycans is a multi-step process that typically involves the enzymatic release of glycans from the glycoprotein, fluorescent labeling, purification, and subsequent analysis by chromatography and/or mass spectrometry.

Protocol 1: Enzymatic Release of N-linked Glycans using PNGase F

This protocol describes the release of N-linked glycans from a glycoprotein using Peptide-N-Glycosidase F (PNGase F), which cleaves the bond between the innermost GlcNAc and the asparagine residue.

Materials:

-

Glycoprotein sample (10-100 µg)

-

Denaturing Buffer (e.g., 5% SDS, 1 M DTT)

-

NP-40 or similar non-ionic detergent (10% solution)

-

Reaction Buffer (e.g., 50 mM sodium phosphate, pH 7.5)

-

PNGase F enzyme

-

Water bath or heat block

Methodology:

-

Denaturation:

-

To 10-100 µg of glycoprotein in a microcentrifuge tube, add Denaturing Buffer to a final concentration of 0.5% SDS and 100 mM DTT.

-

Incubate at 100°C for 10 minutes to denature the protein.

-

Briefly centrifuge the tube to collect the condensate.

-

-

Enzyme Digestion:

-

Add 10% NP-40 to a final concentration of 1% to sequester the SDS, which would otherwise inhibit PNGase F.

-

Add Reaction Buffer to the appropriate final concentration.

-

Add 1-5 µL of PNGase F to the reaction mixture.

-

Incubate at 37°C for 3 to 24 hours. The optimal incubation time may vary depending on the glycoprotein.

-

-

Verification of Deglycosylation (Optional):

-

Analyze a small aliquot of the reaction mixture by SDS-PAGE. A shift in the molecular weight of the protein band compared to a non-treated control indicates successful deglycosylation.

-

Protocol 2: Fluorescent Labeling of Released N-glycans with 2-Aminobenzamide (2-AB)

Released glycans are labeled with a fluorescent tag to enable sensitive detection during chromatographic analysis. 2-Aminobenzamide (2-AB) is a commonly used label.

Materials:

-

Dried released glycan sample

-

2-AB labeling solution (2-aminobenzamide and sodium cyanoborohydride in a solution of dimethyl sulfoxide (DMSO) and glacial acetic acid)

-

Heat block or oven

Methodology:

-

Sample Preparation:

-

Dry the glycan sample obtained from Protocol 1 in a vacuum centrifuge.

-

-

Labeling Reaction:

-

Prepare the 2-AB labeling solution according to the manufacturer's instructions or as described in the literature.

-

Add 5-10 µL of the labeling solution to the dried glycan sample.

-

Incubate the reaction at 65°C for 2-3 hours in a sealed vial.

-

Protocol 3: Purification of Labeled N-glycans by Hydrophilic Interaction Liquid Chromatography Solid-Phase Extraction (HILIC-SPE)